molecular formula C16H25N3O B7916678 2-Amino-1-[4-(benzyl-ethyl-amino)-piperidin-1-yl]-ethanone

2-Amino-1-[4-(benzyl-ethyl-amino)-piperidin-1-yl]-ethanone

Cat. No.: B7916678
M. Wt: 275.39 g/mol
InChI Key: OPKQRZQKBLZOCP-UHFFFAOYSA-N
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Description

2-Amino-1-[4-(benzyl-ethyl-amino)-piperidin-1-yl]-ethanone is a complex organic compound that features a piperidine ring substituted with a benzyl-ethyl-amino group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-[4-(benzyl-ethyl-amino)-piperidin-1-yl]-ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Benzyl-Ethyl-Amino Group: This step involves the alkylation of the piperidine ring with benzyl and ethyl groups using reagents like benzyl chloride and ethyl iodide under basic conditions.

    Attachment of the Ethanone Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-[4-(benzyl-ethyl-amino)-piperidin-1-yl]-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with different alkyl or aryl groups attached to the piperidine ring.

Scientific Research Applications

2-Amino-1-[4-(benzyl-ethyl-amino)-piperidin-1-yl]-ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Amino-1-[4-(benzyl-ethyl-amino)-piperidin-1-yl]-ethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-[4-(methyl-amino)-piperidin-1-yl]-ethanone
  • 2-Amino-1-[4-(ethyl-amino)-piperidin-1-yl]-ethanone
  • 2-Amino-1-[4-(benzyl-amino)-piperidin-1-yl]-ethanone

Uniqueness

2-Amino-1-[4-(benzyl-ethyl-amino)-piperidin-1-yl]-ethanone is unique due to the presence of both benzyl and ethyl groups on the piperidine ring, which may confer distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

2-amino-1-[4-[benzyl(ethyl)amino]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O/c1-2-18(13-14-6-4-3-5-7-14)15-8-10-19(11-9-15)16(20)12-17/h3-7,15H,2,8-13,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPKQRZQKBLZOCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2CCN(CC2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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